molecular formula C15H22N4OS2 B4286084 N-1-adamantyl-N'-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]urea

N-1-adamantyl-N'-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]urea

Cat. No. B4286084
M. Wt: 338.5 g/mol
InChI Key: WXKSOAAHECHGSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-1-adamantyl-N'-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]urea, also known as AETU, is a chemical compound that is widely used in scientific research. AETU is a thiadiazole derivative that has been found to have various biochemical and physiological effects.

Mechanism of Action

The mechanism of action of N-1-adamantyl-N'-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]urea involves the inhibition of the enzyme acetylcholinesterase (AChE). AChE is responsible for breaking down the neurotransmitter acetylcholine in the brain. By inhibiting AChE, N-1-adamantyl-N'-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]urea increases the levels of acetylcholine in the brain, which can improve cognitive function.
Biochemical and Physiological Effects:
N-1-adamantyl-N'-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]urea has been found to have various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. N-1-adamantyl-N'-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]urea has also been found to have anti-tumor properties by inducing apoptosis in cancer cells. Additionally, N-1-adamantyl-N'-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]urea has been shown to have anti-viral properties by inhibiting the replication of viruses.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-1-adamantyl-N'-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]urea in lab experiments is its high purity and yield. N-1-adamantyl-N'-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]urea is also easy to synthesize, making it readily available for research purposes. However, one of the limitations of using N-1-adamantyl-N'-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]urea is its potential toxicity. Further studies are needed to determine the safe dosage and potential side effects of N-1-adamantyl-N'-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]urea.

Future Directions

There are several future directions for the research on N-1-adamantyl-N'-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]urea. One potential direction is the development of N-1-adamantyl-N'-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]urea-based drugs for the treatment of Parkinson's disease and Alzheimer's disease. Another potential direction is the study of the effects of N-1-adamantyl-N'-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]urea on other neurotransmitters in the brain. Additionally, further studies are needed to determine the potential side effects and safe dosage of N-1-adamantyl-N'-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]urea.
Conclusion:
In conclusion, N-1-adamantyl-N'-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]urea is a chemical compound that has been extensively studied for its potential use in various scientific research applications. It has been found to have anti-inflammatory, anti-tumor, and anti-viral properties, and has been studied for its potential use in the treatment of Parkinson's disease and Alzheimer's disease. While N-1-adamantyl-N'-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]urea has several advantages for lab experiments, further studies are needed to determine its potential toxicity and safe dosage. There are several future directions for the research on N-1-adamantyl-N'-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]urea, including the development of N-1-adamantyl-N'-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]urea-based drugs and the study of its effects on other neurotransmitters in the brain.

Scientific Research Applications

N-1-adamantyl-N'-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]urea has been extensively studied for its potential use in various scientific research applications. It has been found to have anti-inflammatory, anti-tumor, and anti-viral properties. N-1-adamantyl-N'-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]urea has also been studied for its potential use in the treatment of Parkinson's disease and Alzheimer's disease.

properties

IUPAC Name

1-(1-adamantyl)-3-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N4OS2/c1-2-21-14-19-18-13(22-14)16-12(20)17-15-6-9-3-10(7-15)5-11(4-9)8-15/h9-11H,2-8H2,1H3,(H2,16,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXKSOAAHECHGSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NN=C(S1)NC(=O)NC23CC4CC(C2)CC(C4)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-adamantyl)-N'-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]urea

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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